N-methyl-N'-(2-thienylmethyl)urea
Description
N-methyl-N'-(2-thienylmethyl)urea is a urea derivative characterized by a methyl group on one nitrogen atom and a 2-thienylmethyl group on the adjacent nitrogen. The 2-thienylmethyl substituent consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) attached via a methylene bridge.
Properties
IUPAC Name |
1-methyl-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-8-7(10)9-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNUVVAEVVKZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-Methyl-N'-(2-thienylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-N'-(2-thienylmethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, and the compound may interact with enzymes or receptors to produce its effects.
Comparison with Similar Compounds
Unique Properties of this compound
- Thiophene Advantage : The sulfur atom in the thiophene ring may improve metabolic stability compared to phenyl or pyridinyl groups, as sulfur’s electron-rich nature resists oxidative degradation.
- Potential Applications: Likely herbicidal or fungicidal activity, analogous to thiazolyl ureas , though empirical validation is needed.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-methyl-N'-(2-thienylmethyl)urea, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : React 2-thienylmethylamine with methyl isocyanate in a polar aprotic solvent (e.g., DMF) under nitrogen at 0–5°C to form the urea bond.
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and quench with ice water.
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water).
- Optimization : Adjust stoichiometry (1:1.2 amine:isocyanate), solvent polarity, and reaction time to minimize byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- Purity : TLC (Rf comparison) and HPLC (C18 column, acetonitrile/water mobile phase).
- Structural Confirmation :
- NMR (¹H/¹³C): Identify methyl (-CH₃), thienyl protons, and urea carbonyl (δ ~160 ppm in ¹³C).
- FT-IR : Urea C=O stretch (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point and decomposition profile .
Advanced Research Questions
Q. How do structural modifications in this compound influence its bioactivity compared to analogs?
- Comparative Analysis :
- Replace the thienyl group with phenyl or pyridyl moieties to assess changes in hydrophobicity and π-π stacking potential.
- Evaluate hydrogen bonding capacity by introducing hydroxyethyl groups (e.g., N-(2-hydroxyethyl) analogs).
- Biological Assays : Use cancer cell lines (e.g., HeLa) to compare antiproliferative activity via MTT assays. The thienyl group enhances membrane permeability due to its lipophilicity, as observed in related antitumor ureas .
Q. What mechanistic insights explain the antitumor activity of this compound?
- Experimental Design :
- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for tubulin or kinases.
- Cellular Effects : Flow cytometry to assess cell cycle arrest (e.g., G₂/M phase) and apoptosis (Annexin V/PI staining).
- Proteomics : SILAC labeling to identify ubiquitinated proteins affected by urea derivatives .
Q. How can contradictions in reported biological data for urea derivatives be resolved?
- Approach :
- Reproducibility Checks : Validate assays across multiple cell lines (e.g., MCF-7 vs. A549) and control batches.
- Metabolic Stability : Incubate compounds with liver microsomes to assess degradation kinetics.
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
